molecular formula C17H16N2O3S B8595937 N-(3,4-Dimethyl-1,2-oxazol-5-yl)[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-33-3

N-(3,4-Dimethyl-1,2-oxazol-5-yl)[1,1'-biphenyl]-4-sulfonamide

Cat. No. B8595937
CAS RN: 166963-33-3
M. Wt: 328.4 g/mol
InChI Key: SZJKGOUNLCLNNW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-1,2-oxazol-5-yl)[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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properties

CAS RN

166963-33-3

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-12-13(2)18-22-17(12)19-23(20,21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,1-2H3

InChI Key

SZJKGOUNLCLNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-biphenylsulfonyl chloride from step (a) was added to a solution of 5-amino-3,4-dimethylisoxazole (250 mg, 2.2 mmol) and 4-(dimethyl)aminopyridine (5 mg) in dry pyridine (2.0 ml). The reaction mixture was stirred at room temperature for 4 h. Pyridine was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic layer was washed with 1N HCl (2×25 ml), brine (25 ml) and dried over anhydrous magnesium sulfate. Evaporation of the solvents left an oily residue that, after purification by column chromatography over silica gel (1% methanol in chloroform as eluent), yielded 337 mg (45%) of a white solid. Recrystallization from ethyl acetate/hexanes gave white crystals, m.p. 154-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
45%

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